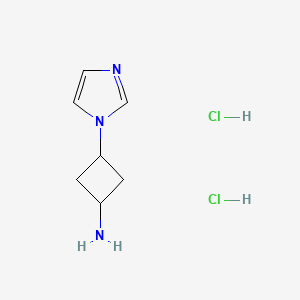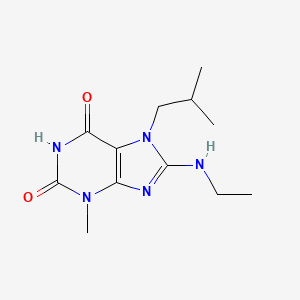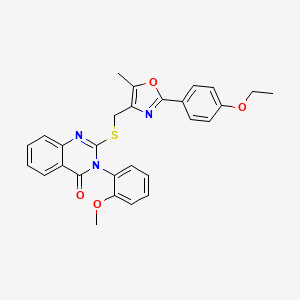![molecular formula C12H23ClN2O B2701659 N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride CAS No. 1909337-81-0](/img/structure/B2701659.png)
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride is a chemical compound that has attracted the attention of scientists due to its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In 5]nonan-8-yl}butanamide hydrochloride, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Photovoltaics and Solar Cells
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride: (CAS No. 1909337-81-0) has garnered attention in the field of photovoltaics. Its suitable bandgap (Eg) and high chemical stability make it a promising light absorber for perovskite solar cells (PSCs). However, the perovskite phase in CsPbI3 is metastable in ambient air and prone to defects. To enhance phase stability and reduce defects, researchers have explored the formation of low-dimensional (LD) perovskites on CsPbI3. A novel one-dimensional perovskite, 5-Azaspiro [4.4]nonan-5-ium triiodoplumbate (ASNPbI3) , serves as an effective coverage layer. The pn heterojunction formed by p-type ASNPbI3 and n-CsPbI3 with staggered energy band alignment significantly enhances charge carrier separation. Additionally, preforming ASNPbI3 at an intermediate stage suppresses defects in the perovskite film. As a result, CsPbI3 PSCs based on carbon electrode achieve a remarkable power conversion efficiency (PCE) of 18.34%, one of the highest reported values for inorganic carbon-based PSCs. The hydrophobic ASNPbI3 coverage layer also exhibits high thermal stability, enhancing perovskite phase stability even after 400 hours of aging at 85°C in a nitrogen glove box .
properties
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12;/h10,13H,2-9H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEGUBSYHTZLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCNC2(C1)CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)
![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)





![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2701595.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2701596.png)
![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)